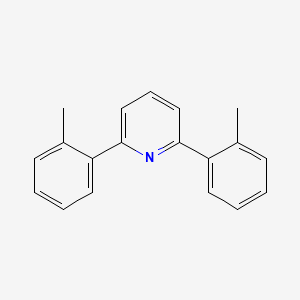

2,6-Bis(2-methylphenyl)pyridine

Beschreibung

2,6-Bis(2-methylphenyl)pyridine is a pyridine derivative with ortho-methyl-substituted phenyl groups at the 2- and 6-positions of the pyridine ring. The ortho-methyl groups introduce significant steric hindrance, which can influence its electronic properties, solubility, and coordination behavior. This article focuses on these comparisons, supported by experimental data from analogous compounds.

Eigenschaften

CAS-Nummer |

697284-14-3 |

|---|---|

Molekularformel |

C19H17N |

Molekulargewicht |

259.3 g/mol |

IUPAC-Name |

2,6-bis(2-methylphenyl)pyridine |

InChI |

InChI=1S/C19H17N/c1-14-8-3-5-10-16(14)18-12-7-13-19(20-18)17-11-6-4-9-15(17)2/h3-13H,1-2H3 |

InChI-Schlüssel |

TUBXYSSNVHUWBE-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=CC=C1C2=NC(=CC=C2)C3=CC=CC=C3C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Suzuki–Miyaura Coupling with 2-Methylphenylboronic Acid

The Suzuki–Miyaura reaction is a cornerstone for introducing aryl groups to pyridine. Using 2,6-dibromopyridine as a substrate, coupling with 2-methylphenylboronic acid under palladium catalysis yields 2,6-bis(2-methylphenyl)pyridine. A representative procedure involves:

- Catalyst system : Pd(PPh₃)₄ (5 mol%)

- Base : K₂CO₃ (2 equiv)

- Solvent : Toluene/water (3:1)

- Conditions : 90°C, 24 h

- Yield : 78–85%.

Key advantages include mild conditions and compatibility with sensitive functional groups. However, regioselectivity challenges arise if competing reaction sites exist.

Stille Coupling with 2-Methylphenylstannane

Stille coupling employs 2,6-dibromopyridine and 2-methylphenylstannane. This method requires:

- Catalyst : Pd₂(dba)₃ (3 mol%) with AsPh₃ (12 mol%)

- Solvent : DMF

- Conditions : 100°C, 18 h

- Yield : 70–75%.

While effective, stoichiometric use of toxic tin reagents limits scalability.

Cyclocondensation Approaches

Kröhnke Pyridine Synthesis

The Kröhnke method constructs the pyridine ring from α,β-unsaturated ketones and ammonium acetate. For 2,6-bis(2-methylphenyl)pyridine:

Hantzsch Dihydropyridine Oxidation

Oxidation of Hantzsch dihydropyridine derivatives offers an alternative route:

- Substrate : 1,4-Dihydropyridine with 2-methylphenyl groups at 2- and 6-positions

- Oxidizing agent : KMnO₄ in acidic media

- Yield : 60–68%.

Side reactions during oxidation may reduce efficiency.

Direct C–H Functionalization Strategies

Palladium-Catalyzed Dual C–H Arylation

Direct functionalization of pyridine at the 2- and 6-positions eliminates pre-halogenation steps. A reported protocol uses:

Electrochemical C–H Activation

Emerging electrochemical methods enable metal-free arylation:

- Conditions : Constant current (10 mA), LiClO₄ electrolyte

- Substrate : Pyridine, 2-methylphenyl iodide

- Yield : 55–60%.

While environmentally friendly, yields remain moderate compared to traditional methods.

Multi-Step Synthesis via Brominated Intermediates

Bromination Followed by Cross-Coupling

Sequential bromination and coupling enhance regioselectivity:

Grignard Addition to Pyridine N-Oxide

Grignard reagents add to pyridine N-oxide, followed by deoxygenation:

- Substrate : Pyridine N-oxide

- Reagent : 2-Methylphenylmagnesium bromide (2.5 equiv)

- Conditions : THF, −78°C to RT

- Deoxygenation : PCl₃, 60°C

- Yield : 50–55%.

Low yields and harsh deoxygenation conditions limit utility.

Comparative Analysis of Methods

| Method | Catalyst/Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 78–85 | High efficiency, mild conditions | Requires dibromopyridine precursor |

| Kröhnke Synthesis | NH₄OAc, AcOH | 65–72 | One-pot, no pre-halogenation | Moderate yields, stoichiometric control |

| Direct C–H Arylation | Pd(OAc)₂, Cu(OAc)₂ | 70–80 | Atom-economical, fewer steps | Sensitive to directing groups |

| Electrochemical Arylation | LiClO₄, electrodes | 55–60 | Metal-free, eco-friendly | Lower yields, specialized equipment |

| Multi-Step Bromination | NBS, Pd(PPh₃)₄ | 65–70 | High regioselectivity | Multi-step, toxic intermediates |

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Bis(2-methylphenyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyridine derivatives.

Substitution: The compound can undergo electrophilic substitution reactions, where the hydrogen atoms on the phenyl rings are replaced by other substituents like halogens or nitro groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Reduced pyridine derivatives.

Substitution: Halogenated or nitro-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2,6-Bis(2-methylphenyl)pyridine has several scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. It can interact with biological macromolecules, making it a candidate for drug development.

Medicine: Research is ongoing to explore its use in medicinal chemistry, particularly in the design of new therapeutic agents.

Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Wirkmechanismus

The mechanism of action of 2,6-Bis(2-methylphenyl)pyridine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The presence of the pyridine ring and the phenyl groups allows for π-π interactions and hydrogen bonding, which are crucial for its binding affinity. The exact pathways and molecular targets depend on the specific application and the nature of the interacting molecules.

Vergleich Mit ähnlichen Verbindungen

Positional Isomers: 2,6-Bis(p-tolyl)pyridine

Structural Differences :

- 2,6-Bis(2-methylphenyl)pyridine : Methyl groups are at the ortho positions of the phenyl substituents.

- 2,6-Bis(p-tolyl)pyridine (CAS 14435-88-2): Methyl groups are at the para positions of the phenyl rings .

Physical Properties :

Implications :

- The para isomer’s higher symmetry may enhance crystallinity and melting point compared to the ortho analog.

- Ortho-substituted derivatives often exhibit reduced solubility in polar solvents due to steric effects .

Azaazulene Derivatives: 2,6-Bis(1-azaazulen-2-yl)pyridine

Structure : Features two 1-azaazulenyl groups at the pyridine’s 2,6-positions .

Key Properties :

- Basicity: pKa values determined via pH-dependent absorption spectra in 50% ethanol (isosbestic points at 398 and 483 nm) .

- Emission Behavior :

Comparison :

- The azaazulene groups introduce extended conjugation and pH-sensitive luminescence, unlike the methylphenyl groups in the target compound.

- Steric effects in 2,6-Bis(2-methylphenyl)pyridine may limit similar emission properties unless acidic media protonate the pyridine nitrogen.

Oxazoline-Based Ligands: 2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine (Pybox)

Structural Contrast :

- Pybox’s rigid, chiral oxazoline substituents enable precise stereochemical control, whereas 2,6-Bis(2-methylphenyl)pyridine’s steric bulk may hinder metal coordination.

Thienyl-Substituted Derivatives: 2,6-Bis(2-thienyl)pyridine

Electronic Properties :

- Thienyl groups enhance π-conjugation and metal-binding affinity compared to methylphenyl substituents.

Metal Complexes: 2,6-Bis(methylbenzimidazolyl)pyridine (mbzimpy)

Case Study :

- Cobalt and praseodymium complexes with mbzimpy ligands exhibit 3D supramolecular structures stabilized by π-π stacking and hydrogen bonding .

- Electrochemical Properties : Redox activity at metal centers (e.g., Co²⁺/Co³⁺) .

Implications for Target Compound :

- Ortho-methylphenyl groups in 2,6-Bis(2-methylphenyl)pyridine may hinder metal coordination but could stabilize complexes via hydrophobic interactions.

Other Derivatives

- 2,6-Bis(benzyloxy)pyridine : Higher lipophilicity (LogP ~5) compared to methylphenyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.